molecular formula C9H10N2 B566611 3-Methyl-1H-indol-5-amine CAS No. 102308-52-1

3-Methyl-1H-indol-5-amine

Cat. No.: B566611
CAS No.: 102308-52-1
M. Wt: 146.193
InChI Key: CCRZMXSIOMQDCU-UHFFFAOYSA-N
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Description

3-Methyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring with a methyl group at the third position and an amino group at the fifth position. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include 3-methylphenylhydrazine and an appropriate aldehyde or ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1H-indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Indole: The parent compound of the indole family.

    3-Methylindole: Similar structure but lacks the amino group at the fifth position.

    5-Aminoindole: Similar structure but lacks the methyl group at the third position.

Comparison: 3-Methyl-1H-indol-5-amine is unique due to the presence of both the methyl group at the third position and the amino group at the fifth position. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

3-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRZMXSIOMQDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-52-1
Record name 3-methyl-1H-indol-5-amine
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